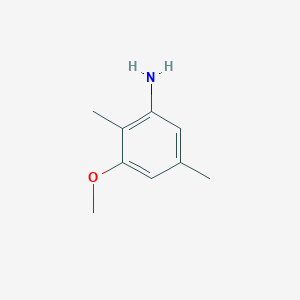

3-Methoxy-2,5-dimethylaniline

Overview

Description

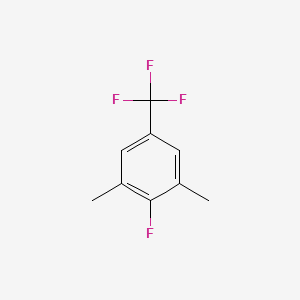

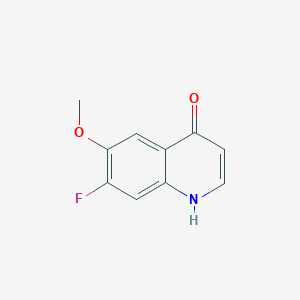

3-Methoxy-2,5-dimethylaniline is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 3-Methoxy-2,5-dimethylaniline is 1S/C9H13NO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,10H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.

Chemical Reactions Analysis

While specific chemical reactions involving 3-Methoxy-2,5-dimethylaniline are not available, similar compounds such as 2,4-dinitroaniline have been involved in the production of azo dyes .

Physical And Chemical Properties Analysis

3-Methoxy-2,5-dimethylaniline is a powder at room temperature .

Scientific Research Applications

Organic Synthesis

3-Methoxy-2,5-dimethylaniline: is a valuable intermediate in organic synthesis. It is used in the preparation of various compounds through electrophilic substitution reactions due to its activated aromatic ring . Its methoxy group can act as a directing group, influencing the position where new substituents are introduced during chemical reactions.

Pharmaceutical Research

In pharmaceutical research, 3-Methoxy-2,5-dimethylaniline serves as a building block for the synthesis of azo dye derivatives, which have potential applications as pharmacologically active molecules. These derivatives exhibit a wide range of biological activities, including anti-fungal, anti-tuberculosis, and anti-cancer properties .

Material Science

This compound finds applications in material science, particularly in the development of dyes and pigments. Its structure allows for the introduction of various substituents, making it a versatile precursor for designing materials with specific optical properties .

Analytical Chemistry

In analytical chemistry, 3-Methoxy-2,5-dimethylaniline can be utilized as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques .

Environmental Science

The role of 3-Methoxy-2,5-dimethylaniline in environmental science is linked to its use in the synthesis of dyes and pigments. Researchers study the environmental impact of these compounds, their degradation products, and their behavior in various ecosystems .

Biochemistry Research

In biochemistry, this compound is explored for its interactions with biological molecules. It can be used to study enzyme-catalyzed reactions where it acts as a substrate or inhibitor, providing insights into enzyme mechanisms .

Industrial Applications

Industrially, 3-Methoxy-2,5-dimethylaniline is involved in the production of chemicals that require specific aromatic amine functionalities. It is also used in the manufacture of polymers and resins where it can impart certain mechanical and chemical properties to the final product .

Antineoplastic and Antibacterial Properties

Lastly, 3-Methoxy-2,5-dimethylaniline has been identified to possess antineoplastic and antibacterial properties, making it a candidate for further research in developing new therapeutic agents .

Safety and Hazards

Future Directions

While specific future directions for 3-Methoxy-2,5-dimethylaniline are not available, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . This suggests that similar compounds could have potential applications in drug development.

Mechanism of Action

Target of Action

Similar compounds such as n,n-dimethylaniline have been studied and are known to interact with various biological targets

Mode of Action

It is known that similar compounds, such as n,n-dimethylaniline, undergo reactions expected for an aniline, being weakly basic and reactive toward electrophiles . It can be hypothesized that 3-Methoxy-2,5-dimethylaniline may exhibit similar reactivity, but further studies are required to confirm this.

Biochemical Pathways

N,n-dimethylaniline, a related compound, has been found to undergo n-demethylation and n-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route

Pharmacokinetics

Studies on similar compounds such as n,n-dimethylaniline have confirmed n-demethylation and n-oxidation as metabolic pathways

Result of Action

It is known that similar compounds, such as n,n-dimethylaniline, can undergo various reactions, including nitration to produce derivatives with nitro groups

Action Environment

It is known that similar compounds, such as n,n-dimethylaniline, can undergo various reactions under different conditions

properties

IUPAC Name |

3-methoxy-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMJHZBOUJHHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2,5-dimethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)